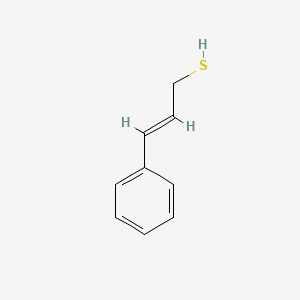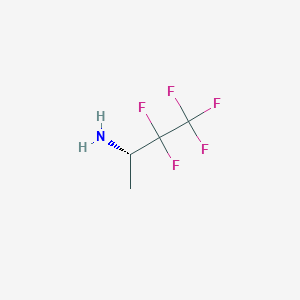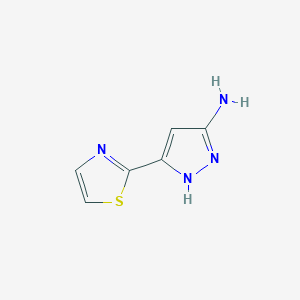
4-(4-Vinylbenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Vinylbenzyl)morpholine is an organic compound that features a morpholine ring attached to a vinylbenzyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and vinylbenzyl groups. It is used in various chemical and industrial applications, particularly in the synthesis of polymers and as a building block for more complex molecules.
Preparation Methods
The synthesis of 4-(4-Vinylbenzyl)morpholine typically involves the reaction of 4-vinylbenzyl chloride with morpholine. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
4-vinylbenzyl chloride+morpholine→this compound+HCl
In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
4-(4-Vinylbenzyl)morpholine undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can participate in polymerization reactions, forming polymers with unique properties. This is often achieved through radical polymerization techniques.
Substitution Reactions: The morpholine ring can undergo substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-(4-Vinylbenzyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as ion-exchange resins and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its ability to form stable polymers.
Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Vinylbenzyl)morpholine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. In medicinal chemistry, the morpholine ring can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
4-(4-Vinylbenzyl)morpholine can be compared to other similar compounds, such as:
4-Vinylbenzyl chloride: This compound is a precursor to this compound and shares the vinylbenzyl group but lacks the morpholine ring.
Morpholine: A simpler compound that contains only the morpholine ring without the vinylbenzyl group.
4-Vinylbenzyl piperidine: Similar to this compound but contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the vinylbenzyl group and the morpholine ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
InChI Key |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)







aminehydrochloride](/img/structure/B13600498.png)




![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
